molecular formula C10H13N B11724346 3-Cyclopropyl-4-methylaniline

3-Cyclopropyl-4-methylaniline

Cat. No.: B11724346
M. Wt: 147.22 g/mol
InChI Key: SBKNTCXJLGGHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-4-methylaniline is an organic compound with the chemical formula C10H13N. It is a derivative of aniline, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents like ethanol and ether but poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-methylaniline typically involves the cyclopropylation of 4-methylaniline. One common method is the reaction of 4-methylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopropyl-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or modulator of enzyme activity. The cyclopropyl group provides steric hindrance, affecting the binding affinity and specificity of the compound towards its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclopropyl and methyl groups on the benzene ring influences its reactivity and interaction with other molecules, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-cyclopropyl-4-methylaniline

InChI

InChI=1S/C10H13N/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3

InChI Key

SBKNTCXJLGGHCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2CC2

Origin of Product

United States

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